Dimethyl(3-methylbenzyl)phosphonate

Vue d'ensemble

Description

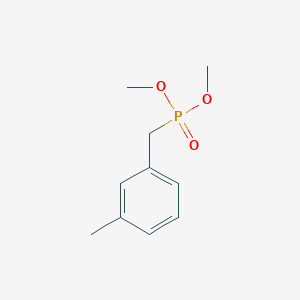

Dimethyl(3-methylbenzyl)phosphonate is an organic compound that features a benzene ring substituted with a dimethoxyphosphorylmethyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-methylbenzyl)phosphonate typically involves the reaction of 3-methylbenzyl chloride with dimethyl phosphite under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the dimethoxyphosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl(3-methylbenzyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine or phosphine oxide.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Phosphonic acids.

Reduction: Phosphine or phosphine oxide derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl(3-methylbenzyl)phosphonate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block for:

- Synthesis of Stilbenes : It can participate in oxidation reactions to form stilbene derivatives, which are significant in materials science and organic electronics.

- Horner-Wadsworth-Emmons Reaction : This compound is utilized in the formation of alkenes through the reaction with aldehydes or ketones, leading to the development of new materials with desired properties.

Biological Applications

In biological research, this compound is used as a probe to study enzyme mechanisms and biochemical pathways involving phosphorus-containing compounds. Its phosphoryl group can interact with various biological targets, facilitating investigations into:

- Enzyme Mechanisms : By acting as a substrate or inhibitor, it aids in understanding the catalytic processes of phosphatases and kinases.

- Biochemical Pathways : The compound's ability to form hydrogen bonds allows it to modify biological molecules, providing insights into metabolic pathways that involve phosphonates.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals:

- Flame Retardants : It is used as an additive to enhance the fire resistance of polymers.

- Plasticizers : The compound provides flexibility and durability to plastics.

- Lubricants Additives : It improves the performance characteristics of lubricants by enhancing their thermal stability.

Case Study: Synthesis of Antimalarial Agents

A study demonstrated the use of this compound in synthesizing novel antimalarial compounds through phosphonylation reactions. The resulting derivatives exhibited significant activity against malaria parasites, showcasing the compound's potential in medicinal chemistry.

Case Study: Development of Blue Organic LEDs

Research highlighted the application of this compound in studying the effects of functional groups on blue organic light-emitting diodes (OLEDs). The compound's unique structure contributed to improved efficiency and stability in OLED devices.

Mécanisme D'action

The mechanism of action of Dimethyl(3-methylbenzyl)phosphonate involves its interaction with molecular targets through its phosphoryl group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The compound can also participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and influence biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Dimethoxyphosphorylmethyl)benzene

- 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene

- 1-(Dimethoxyphosphorylmethyl)-2-methylbenzene

Uniqueness

Dimethyl(3-methylbenzyl)phosphonate is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.

Activité Biologique

Dimethyl(3-methylbenzyl)phosphonate (CAS No. 17105-63-4) is an organophosphorus compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a 3-methylbenzyl group attached to a dimethyl phosphonate moiety. Its structure allows it to engage in various biochemical interactions, particularly through the phosphoryl group, which can form hydrogen bonds and coordinate with metal ions.

Synthesis

The synthesis typically involves the reaction of 3-methylbenzyl chloride with dimethyl phosphite under basic conditions. Common bases used include sodium hydride or potassium carbonate, facilitating nucleophilic substitution:

This compound exhibits its biological activity primarily through its phosphoryl group. This group enables the compound to interact with various molecular targets, influencing biochemical pathways. The compound can act as a ligand in coordination chemistry and participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules.

Enzyme Mechanisms and Biochemical Pathways

Research indicates that this compound is useful in studying enzyme mechanisms. It serves as a probe for understanding biochemical pathways involving phosphorus-containing compounds. The ability of this compound to modulate enzyme activity makes it significant in biochemical research.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of phosphonates, including derivatives similar to this compound. For instance, diethyl benzylphosphonates have shown promising results against Escherichia coli strains, indicating that modifications in the benzyl ring can enhance antimicrobial activity . This suggests that similar modifications to this compound could yield compounds with improved bioactivity.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated various phosphonates for their antibacterial properties against E. coli. The results indicated that certain structural modifications could significantly enhance their efficacy as antimicrobial agents. This compound's structure suggests it could be similarly effective if further studied .

- Toxicological Assessments : Toxicological studies on related compounds have shown potential genotoxic effects, including mutagenicity and clastogenicity. For example, dimethyl phosphonate derivatives exhibited signs of carcinogenicity in animal models, raising concerns about their safety profile . Such findings necessitate careful evaluation of this compound's biological effects.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIYHKZQFSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378708 | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17105-63-4 | |

| Record name | Dimethyl P-[(3-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.